![molecular formula C16H19NO4S2 B585564 N-Despropyl rotigotine sulfate CAS No. 1196459-54-7](/img/structure/B585564.png)
N-Despropyl rotigotine sulfate
Übersicht
Beschreibung
“N-Despropyl rotigotine sulfate” is a derivative of Rotigotine . Rotigotine is a non-ergoline dopamine agonist indicated for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS) in Europe and the United States .
Molecular Structure Analysis
The molecular formula of “N-Despropyl rotigotine sulfate” is C16H19NO4S2 . The exact mass is 353.07555043 g/mol and the monoisotopic mass is also 353.07555043 g/mol .
Chemical Reactions Analysis
The major route of rotigotine metabolism is via direct phase 2 conjugation reactions generating the rotigotine O-sulphate and rotigotine O-glucuronide . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .
Physical And Chemical Properties Analysis
“N-Despropyl rotigotine sulfate” has a molecular weight of 353.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 6. The topological polar surface area is 112 Ų .
Wissenschaftliche Forschungsanwendungen
Transdermal Delivery Systems : Rotigotine's efficacy in Parkinson's Disease treatment is enhanced by its transdermal delivery systems. These systems provide continuous dopaminergic stimulation, which is beneficial for both motor and non-motor symptoms of Parkinson's Disease (Benitez et al., 2014).
Intranasal Delivery : Studies have explored intranasal delivery mechanisms for rotigotine, aiming to improve its bioavailability and therapeutic effectiveness. This method can provide an alternative to oral and transdermal routes, potentially offering more rapid onset of action (Choudhury et al., 2019).
Metabolism and Elimination : Research on the absorption, disposition, metabolic fate, and elimination of rotigotine has highlighted its rapid metabolism and the importance of understanding its pharmacokinetic properties for effective therapeutic application (Cawello et al., 2009).
Sulfation in Metabolism : Sulfation plays a major role in the metabolism and inactivation of rotigotine, with human cytosolic sulfotransferase (SULT) enzymes mediating this process. Understanding this pathway is crucial for the development of more effective treatment strategies (Jia et al., 2016).
Efficacy in Early Parkinson's Disease : Clinical trials have demonstrated rotigotine's efficacy in treating early stages of Parkinson's Disease, showing significant improvement in motor functions and reduction of symptoms (Giladi et al., 2007).
Dopamine Agonist Properties : Rotigotine acts as a potent agonist at dopamine D1, D2, and D3 receptors. This multi-receptor activity underlines its therapeutic potential in dopamine-related disorders (Wood et al., 2015).
Extended Pharmacological Profile : The extended receptor profile of rotigotine shows its high affinity for dopamine receptors, particularly D3, and significant affinities at α-adrenergic and serotonin receptors. This profile helps in understanding its pharmacological actions in Parkinson's disease treatment (Scheller et al., 2008).
Polymorphism and Solubility : Computational studies have revealed different polymorphic forms of rotigotine, affecting its solubility and stability. Understanding these polymorphs is critical for pharmaceutical development and ensuring consistent drug quality and efficacy (Mortazavi et al., 2019).
Safety and Tolerability : Studies on the safety and tolerability of rotigotine transdermal patches in various populations, including comparisons between Japanese and Caucasian subjects, have shown it to be generally well-tolerated with a predictable adverse event profile (Cawello et al., 2013).
Application in Restless Legs Syndrome : Rotigotine has been evaluated for its efficacy and safety in treating moderate to severe idiopathic restless legs syndrome, showing promising results in both symptom control and tolerability (Stiasny‐Kolster et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c18-23(19,20)21-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-22-14/h1-5,10,13,17H,6-9,11H2,(H,18,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSENFEQSTMLO-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Despropyl rotigotine sulfate | |
CAS RN |
1196459-54-7 | |
Record name | N-Despropyl rotigotine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196459547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESPROPYL ROTIGOTINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6638WXC8KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.